1,4-Diaminocyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diaminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVAESNIUKCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288642 | |
| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-41-5 | |
| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40951-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Analysis and Stereochemical Implications
Conformational Dynamics of Cyclohexane-based Diamino Carboxylic Acids
The non-planar structure of the cyclohexane (B81311) ring dictates the spatial arrangement of its substituents, which in turn governs the molecule's stability and reactivity. The dynamic equilibrium between various conformers is central to understanding its chemical behavior.
The cyclohexane ring predominantly adopts a chair conformation, which is its most stable form, minimizing both angle and torsional strain. At room temperature, 99.99% of cyclohexane molecules exist in this conformation. The chair form can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy intermediates such as the twist-boat and the boat conformation. The boat conformer is less stable than the chair due to steric hindrance between the "flagpole" hydrogens.
For a substituted cyclohexane like 1,4-diaminocyclohexane-1-carboxylic acid, the two chair conformations are no longer of equal energy. The substituents—a carboxylic acid and an amino group at the C1 position, and another amino group at the C4 position—can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of a conformer is dictated by the steric strain arising from interactions between substituents.
Substituents generally prefer the more spacious equatorial position to avoid energetically unfavorable 1,3-diaxial interactions—steric repulsion between an axial substituent and the axial hydrogens on the third and fifth carbon atoms. The larger the substituent, the stronger its preference for the equatorial position.
In the case of this compound, we must consider its geometric isomers, cis and trans.
trans-isomer : In one chair conformer, the C1 and C4 substituents can both be in equatorial positions (diequatorial). After a ring flip, they would both become axial (diaxial). The diequatorial conformer is significantly more stable due to the absence of major 1,3-diaxial interactions.
cis-isomer : This isomer exists as a mixture of two chair conformers of equal energy. In each conformer, one substituent is axial and the other is equatorial. The ring flip interconverts these two forms.
The presence of three substituents (geminal amino and carboxyl groups at C1, and an amino group at C4) complicates this analysis. The bulkiest group will have the strongest preference for the equatorial position to achieve the most stable conformation.
Table 1: Conformational Preferences of Cyclohexane Substituents
| Substituent | A-Value (kJ/mol) - Preference for Equatorial Position |
|---|---|
| -CH₃ | 7.3 |
| -OH | 2.1 - 4.2 |
| -COOH | 5.9 |
| -NH₂ | 5.0 - 6.7 |
This table provides A-values for related functional groups to illustrate the energetic penalty of placing them in an axial position. Higher values indicate a stronger preference for the equatorial position.
Beyond steric repulsion, intramolecular interactions such as hydrogen bonding can significantly influence conformational preferences. In this compound, the presence of both hydrogen bond donors (-NH₂ and -COOH) and acceptors (C=O and -NH₂) allows for the formation of internal hydrogen bonds.
This is particularly relevant in the cis-isomer, where one substituent group is axial and the other is equatorial. This arrangement can bring the functional groups into sufficient proximity for a hydrogen bond to form, for example, between an axial amino group and an equatorial carboxyl group. Such an interaction could stabilize a conformer that might otherwise be less favored due to steric factors. In some cases, the formation of a strong intramolecular hydrogen bond can even favor the conformer with the interacting groups in axial positions, despite the steric cost. Crystal structure analysis of a related compound, cis-4-aminocyclohexanecarboxylic acid, shows it exists as a zwitterion with the cyclohexane ring in a chair conformation, where the carboxylate and ammonium groups are in axial and equatorial positions, respectively researchgate.net. This highlights how intramolecular forces can dictate specific conformations.
Stereospecificity in Chemical Reactivity and Molecular Recognition
The fixed spatial arrangement of functional groups in different isomers and conformers of this compound leads to profound differences in their chemical reactivity. This stereospecific control is evident in gas-phase ion chemistry, where the molecule serves as a model for understanding peptide fragmentation.
Research has shown that incorporating cis- and trans-1,4-diaminocyclohexane-1-carboxylic acid (also known as cyclo-ornithine, cO) into peptides results in remarkable stereospecific control over the dissociation of the peptide backbone during tandem mass spectrometry. nih.gov
Peptides with trans-cO : Upon collision-induced dissociation (CID), these peptides exhibit facile and specific cleavage of the amide bond immediately C-terminal to the trans-cO residue. nih.gov
Peptides with cis-cO : In contrast, peptides containing the cis-isomer undergo dissociation at multiple amide bonds along the peptide backbone, resulting in a more complex fragmentation pattern. nih.gov
This diastereoisomeric difference produces distinctly different tandem mass spectra, demonstrating that the geometry of the cyclohexane ring can direct the fragmentation pathway of a much larger molecule. nih.gov
Table 2: Fragmentation Patterns of Peptides Containing cO Isomers
| Isomer in Peptide | Primary Fragmentation Site (CID) | Resulting Mass Spectrum |
|---|---|---|
| trans-1,4-diaminocyclohexane-1-carboxylic acid | Amide bond C-terminal to the cO residue | Clean, with dominant fragment ions |
The highly specific cleavage observed in trans-cO containing peptides is explained by a sophisticated mechanism involving anchimeric assistance, or neighboring group participation (NGP). nih.govwikipedia.orgdalalinstitute.com NGP is the interaction of a reaction center with a lone pair of electrons or a bond elsewhere in the molecule. wikipedia.org This interaction can accelerate reaction rates and alter stereochemical outcomes. wikipedia.orgimperial.ac.uk
In the trans-cO isomer, the diequatorial conformation places the C4-ammonium group on the same face of the ring system as the peptide chain extending from the C1 carboxyl group. This geometry facilitates a syn-facially directed proton transfer from the 4-ammonium group to the C-terminal amide bond. nih.gov Following this proton transfer, the neighboring amino group at C1 participates in the cleavage of that now-protonated amide bond. nih.gov This intramolecular catalysis is highly efficient and specific because the trans geometry provides the perfect pre-organization for the reaction to occur. The cis-isomer lacks this ideal spatial arrangement, hence its different, less specific fragmentation behavior. nih.gov
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
The detailed structural and conformational analysis of this compound and its derivatives relies on a suite of advanced analytical techniques.
X-ray Diffraction : Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule. It can precisely determine bond lengths, bond angles, and the preferred conformation in the crystal lattice. For example, studies on platinum complexes containing cis-1,4-diaminocyclohexane revealed that the ligand is forced into a twist-boat conformation to accommodate chelation to the metal center. elsevierpure.com Analysis of cis-4-ammoniocyclohexanecarboxylate hemihydrate confirmed a chair conformation and detailed the extensive hydrogen-bonding network. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying molecular structure and dynamics in solution.
¹H and ¹³C NMR : These techniques provide information about the chemical environment of each hydrogen and carbon atom. For cyclohexane derivatives, the chemical shifts and coupling constants of the ring protons are highly dependent on whether they are in axial or equatorial positions, allowing for the determination of the dominant chair conformation. acs.org
2D NMR : Techniques like COSY and HMBC can establish connectivity between atoms, which is crucial for assigning complex spectra and confirming the stereochemistry of synthesized compounds. beilstein-journals.org
Solid-State NMR : This technique has been used to study copolyamides containing 1,4-diaminocyclohexane residues, demonstrating that the trans isomer can be incorporated into crystalline regions of the polymer, whereas the kinked cis isomer is confined to amorphous domains. acs.orgtue.nl
Wide-Angle X-ray Diffraction (WAXD) : Used in conjunction with solid-state NMR, WAXD provides information about the crystalline structure of polymeric materials incorporating the diaminocyclohexane moiety, revealing how the stereochemistry of the ring affects polymer packing and properties. acs.orgtue.nl
Solid-State Nuclear Magnetic Resonance (NMR) Studies
Solid-State Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique used to gain information about the structure and dynamics of solid materials at a molecular level. It is particularly valuable for studying polymers and other materials where long-range order may be absent.
In studies of copolyamides incorporating 1,4-diaminocyclohexane (1,4-DACH) residues, solid-state NMR has been instrumental in elucidating the distribution of its stereoisomers. Research on a series of copolyamides designated 4.14/1,4-DACH.14 demonstrated that the technique could effectively distinguish between the cis and trans isomers of the 1,4-DACH moiety within the polymer matrix. tue.nl The findings from these NMR studies revealed a distinct stereochemistry-driven distribution: the cis isomer was found exclusively in the amorphous regions of the copolyamide. tue.nl In contrast, the trans isomer was distributed across both the crystalline and the amorphous phases. tue.nl This selective incorporation suggests that the geometry of the trans isomer is more compatible with the ordered packing required for crystalline lattice formation in these polyamides.
X-ray Crystallographic Analysis of Conformers and Derivatives
X-ray crystallography provides precise data on the atomic and molecular structure of a crystal, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not detailed in the provided sources, analysis of its derivatives offers significant insight into the stereochemical implications of the substituted cyclohexane ring.
Studies on platinum complexes containing the cis-1,4-DACH ligand are particularly revealing. In the single-crystal X-ray diffraction analysis of cis-1,4-Diaminocyclohexanetetrachloroplatinum(IV), the cyclohexane ring is forced into a twist-boat conformation to accommodate bidentate binding to the platinum center. elsevierpure.com This coordination creates a strained seven-membered chelating ring. elsevierpure.comresearchgate.net The geometric constraints imposed by the cis ligand geometry are evident in the expanded N-Pt-N angle of 98.4° and a large C-N-Pt angle of 125.7°. elsevierpure.com Similarly, in platinum(II) adducts with nucleobases like 9-methylguanine and 1-methylcytosine, the cis-1,4-DACH ligand consistently adopts this unique twist-boat configuration. researchgate.net
The crystal structure of a salt derivative, trans-cyclohexane-1,4-diammonium dichloride, has also been determined, providing data on the conformation of the trans isomer.
| Compound | Formula | Crystal System | Space Group | Cell Parameters (Å, °) |
|---|---|---|---|---|
| cis-1,4-Diaminocyclohexanetetrachloroplatinum(IV) | C6H14Cl4N2Pt | Triclinic | P1 | a=6.880, b=8.177, c=11.784 α=90, β=90, γ=90 |
| trans-cyclohexane-1,4-diammonium dichloride | C6H16Cl2N2 | Monoclinic | P 1 21/n 1 | a=5.2550, b=14.890, c=6.3604 α=90.00, β=99.824, γ=90.00 |
Wide-Angle X-ray Diffraction (WAXD) for Crystalline Phase Distribution
Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a technique used to characterize the crystalline structure of materials, particularly polymers. ndhu.edu.tw It provides information on the arrangement of polymer chains and the degree of crystallinity.
In conjunction with solid-state NMR, WAXD experiments on the 4.14/1,4-DACH.14 copolyamides confirmed the stereoselective placement of the DACH isomers. tue.nl The results supported the finding that trans-1,4-DACH moieties are incorporated into the crystalline structure. The analysis suggested that the cycloaliphatic ring of the trans isomer is oriented perpendicular to the hydrogen-bonded crystal sheets, a conformation that facilitates orderly packing. tue.nl
Furthermore, temperature-dependent WAXD patterns showed that the introduction of trans-1,4-DACH into the polyamide alters its thermal behavior. Unlike the homopolyamide, the copolyamide containing the trans isomer does not form a pseudohexagonal phase at the Brill transition temperature. Instead, heating causes a crossing of the (100) and the combined (010)-(110) WAXD reflections, which is consistent with the structural role of the trans-DACH component. tue.nl This structural integration of the trans isomer also leads to an increase in the melting temperature of the copolyamide. tue.nl
Applications in Polymer Science and Macromolecular Engineering
Incorporation of 1,4-Diaminocyclohexane-1-carboxylic Acid Units into Polymer Architectures
The integration of the 1,4-cyclohexylene moiety into polymer chains is a key method for modifying the thermal and mechanical properties of the resulting materials. This rigid, non-planar ring structure offers a distinct alternative to traditional linear or aromatic monomers.
The synthesis of polymers incorporating the 1,4-cyclohexylene unit, such as cycloaliphatic polyamides and polyesters, is typically achieved through polycondensation reactions. nih.gov For instance, polyesters based on 1,4-cyclohexanedicarboxylic acid (CHDA) or its dimethyl ester (DMCD) are often synthesized via a two-stage melt polycondensation process. researchgate.netresearchgate.net This involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and elevated temperatures to increase the molecular weight. researchgate.net
The synthesis of polyamides follows similar principles, reacting a diamine with a dicarboxylic acid. Research into copolyamides containing 1,4-diaminocyclohexane (DACH) has demonstrated the successful incorporation of this cyclic unit into the polymer backbone. tue.nl The choice of reaction conditions, including temperature and catalysts, is critical, as it can influence the final properties and the stereochemical configuration of the polymer. researchgate.net High temperatures used during melt polymerization can sometimes lead to cis-trans isomerization, altering the intended stereochemistry of the monomer units within the polymer chain. researchgate.netresearchgate.net
The introduction of aliphatic rings like the 1,4-cyclohexylene unit into a polymer backbone significantly enhances chain rigidity. bham.ac.uk This increased stiffness, compared to analogous linear aliphatic polymers, leads to improved thermal properties, such as higher glass transition temperatures (Tg) and melting temperatures (Tm). researchgate.netresearchgate.net The chair conformation of the cyclohexylene ring restricts the rotational freedom of the polymer chain, contributing to this rigidity. researchgate.net
Elucidating Stereochemistry-Property Relationships in Polymeric Systems
The spatial arrangement of atoms within the 1,4-cyclohexylene ring—its stereochemistry—is a critical parameter that can be controlled to fine-tune the bulk properties of the resulting polymer. The relationship between the cis/trans isomer content and the material's physical characteristics is a central theme in the study of cycloaliphatic polymers.
A strong correlation exists between the cis/trans isomer ratio and the degree of crystallinity in cycloaliphatic polymers. bham.ac.uk The trans isomer, with its more extended and symmetrical chair conformation, allows for more efficient chain packing and alignment. researchgate.netresearchgate.net This ordered arrangement facilitates the formation of stable crystalline structures. Consequently, polymers with a high trans content are typically semi-crystalline. researchgate.netresearchgate.net
Conversely, the kinked structure of the cis isomer acts as a defect within the polymer chain, hindering the close packing required for crystallization. researchgate.net As the proportion of cis isomers increases, the polymer's ability to crystallize diminishes. Polymers with a low trans content (and high cis content) are often completely amorphous. researchgate.net For example, in studies of poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD), polymers with a high trans content were found to be semicrystalline, while those with low trans content were amorphous. researchgate.net
The stereochemistry of the cyclohexylene unit directly impacts the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). researchgate.netbham.ac.uk An increase in the trans isomer content leads to a corresponding increase in both Tg and Tm. bham.ac.ukresearchgate.netscilit.com This is because the greater chain regularity and higher crystallinity associated with the trans configuration require more thermal energy to induce chain mobility (for Tg) and to disrupt the crystalline lattice (for Tm). bham.ac.ukresearchgate.net
Research on various cycloaliphatic polyesters and polyamides consistently demonstrates this trend. bham.ac.ukresearchgate.net For instance, studies on PCCD have quantified the relationship between the percentage of trans isomer in the dicarbonyl unit and the resulting thermal transitions.
| Sample Series | Total Trans Isomer Content (%) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Crystallinity (%) |
|---|---|---|---|---|
| D66-A50 | 58 | 73 | Amorphous | 0 |
| D66-A66 | 66 | 80 | Amorphous | 0 |
| D66-A79 | 72 | 85 | 206 | 15 |
| D66-A91 | 78 | 89 | 229 | 22 |
Data adapted from studies on PCCD, illustrating the trend where increasing trans content elevates Tg and induces crystallinity and a distinct Tm. researchgate.netscilit.com
This ability to manipulate thermal properties by controlling the stereoisomeric ratio is a powerful tool in designing polymers for specific performance requirements. researchgate.net
Advanced Polymer Materials Development
The understanding of structure-property relationships in polymers containing 1,4-cyclohexylene units enables the development of advanced materials. By strategically selecting the cis/trans ratio, it is possible to design polymers with a desired balance of properties, such as high thermal resistance, mechanical strength, and processability. nih.govresearchgate.net For example, high-trans content polymers can be used as engineering plastics that require high service temperatures and stiffness. rsc.org In contrast, incorporating a higher cis content can improve flexibility and produce amorphous materials suitable for applications requiring optical clarity or specific barrier properties. researchgate.netmdpi.com This strategic use of stereochemistry provides a pathway to create novel cycloaliphatic polymers with performance characteristics that can be finely tuned for a wide range of applications, from sustainable packaging to high-performance engineering components. mdpi.comunibo.it
Engineering of Biodegradable Poly(ester amide)s
Poly(ester amide)s (PEAs) are a significant class of biodegradable polymers that merge the hydrolyzable ester linkages of polyesters with the robust mechanical and thermal properties conferred by the hydrogen-bonding amide groups of polyamides. mdpi.comresearchgate.net The integration of this compound into PEA structures offers a strategic approach to tailor their degradation profiles and functional performance.
The synthesis of PEAs can be achieved through various polycondensation strategies. mdpi.comupc.edu The inclusion of α-amino acid units, such as the structure provided by this compound, is of particular interest for biomedical applications, as the degradation products are typically non-toxic and can be metabolized by the body. upc.eduuc.pt The presence of both ester and amide groups in the polymer backbone creates points for hydrolytic degradation, rendering the material biodegradable. mdpi.comresearchgate.net
The rigid cyclohexane (B81311) ring from the this compound monomer is expected to enhance the thermal stability and mechanical strength of the resulting PEAs compared to their fully aliphatic counterparts. researchgate.netresearchgate.net The stereochemistry of the cyclohexane unit plays a critical role in determining the final properties of the polymer. researchgate.net Generally, a higher content of the trans isomer leads to increased crystallinity and improved thermal properties due to its higher rigidity and more efficient chain packing. researchgate.netresearchgate.netacs.org Conversely, the cis isomer introduces kinks into the polymer chain, which disrupts packing and results in more amorphous materials. researchgate.netacs.org This cis/trans ratio can be a powerful tool for tuning the material's characteristics, from rigid and crystalline to flexible and amorphous.
The influence of cycloaliphatic content and stereochemistry on the thermal properties of related polyamides is demonstrated in the table below, which shows how melting points can be manipulated.
| Polymer Composition | Monomer cis/trans ratio | Melting Point (Tm) |
| Polyamide 4.14 (Control) | N/A | 228 °C |
| Copolyamide with 20 mol % 1,4-DACH | all trans | 270 °C |
| Copolyamide with 21 mol % 1,4-DACH | 57/43 | 239 °C |
| Copolyamide with 20 mol % 1,4-DACH | 75/25 | 227 °C |
| This table is based on data for copolyamides of 1,4-diaminobutane (B46682) and tetradecanedioic acid, with partial substitution by 1,4-diaminocyclohexane (1,4-DACH), illustrating the impact of isomer ratio on thermal properties. acs.org |
Design of Multifunctional and Smart Polymeric Materials
Smart polymers are materials that exhibit significant changes in their physical or chemical properties in response to external stimuli, such as changes in pH, temperature, or ionic strength. doe.govnih.gov The structure of this compound is inherently suited for the design of such intelligent materials due to its amino and carboxylic acid functional groups.
These functional groups can act as triggers that respond to environmental changes. doe.gov For instance, in an aqueous environment, the carboxylic acid and amino groups can be protonated or deprotonated depending on the pH. This change in ionization state alters the electrostatic interactions along the polymer chain, leading to macroscopic changes in the material's conformation, solubility, and viscosity. doe.govnih.gov This pH-responsiveness is a key feature in developing materials for targeted drug delivery, where a change in pH can trigger the release of an encapsulated therapeutic agent.
Furthermore, the pendant functional groups of the monomer unit can be used for post-polymerization modification. This allows for the attachment of various molecules, including drugs, targeting ligands, or imaging agents, creating multifunctional materials tailored for specific applications. mdpi.com The combination of a rigid, thermally stable cyclohexane backbone with tunable, stimuli-responsive functional groups allows for the creation of advanced polymers. researchgate.netdoe.gov These materials could find use in a variety of high-performance applications, from biomedical devices and sensors to coatings and advanced composites. doe.govmdpi.com
The versatility of polymers containing such functional groups allows for the development of systems with precisely controlled architectures, leading to materials that can, for example, reversibly form micelles or switch between extended and coiled conformations in solution based on external cues. doe.gov
Applications in Peptide and Bio Inspired Chemistry
1,4-Diaminocyclohexane-1-carboxylic Acid as a Peptidomimetic Building Block
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. psu.edu this compound serves as an exemplary building block for creating these sophisticated mimics by introducing conformational constraints into peptide backbones. mdpi.comnih.gov
When integrated into a peptide chain, the rigid cyclohexane (B81311) ring of this compound restricts the rotational freedom of the peptide backbone. nih.gov This is in stark contrast to natural amino acids, which typically have more flexible side chains. By locking specific dihedral angles (phi and psi), this building block forces the peptide to adopt a more defined and predictable conformation. nih.gov
This compound can be considered a cyclo-ornithine analogue. Ornithine is a basic amino acid with a three-carbon side chain terminating in an amino group. This compound mimics ornithine's basicity with its two amino groups but confines the side-chain geometry within the cyclohexane ring structure. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty associated with the flexible peptide adopting its bioactive conformation upon binding. enamine.netresearchgate.net
| Feature | Natural Amino Acids (e.g., Ornithine) | This compound (Cyclo-ornithine) |
|---|---|---|
| Backbone Flexibility | High rotational freedom | Restricted due to cyclic structure |
| Conformational Entropy | High | Low (pre-organized) |
| Structural Mimicry | - | Acts as a constrained analogue of basic amino acids |
| Application Goal | Building blocks of natural proteins | Induce specific, stable secondary structures in peptidomimetics |
The introduction of conformationally constrained residues is a powerful strategy for controlling the secondary structure of peptides, such as α-helices and β-sheets. youtube.com Unnatural oligomers that fold into well-defined, predictable conformations are known as foldamers. rsc.orgnih.gov The rigid geometry of this compound can be exploited to stabilize specific folding patterns, particularly helical motifs.
By strategically placing these cyclic residues within a peptide sequence, it is possible to nucleate or reinforce helical structures. mdpi.comnih.gov The cyclohexane scaffold acts as a template, directing the peptide chain to wrap around it in a specific helical arrangement. This allows for the design of short peptides that maintain a stable helical conformation, which is often crucial for biological activity, such as mediating protein-protein interactions. rsc.org Oligomers containing cyclic β-amino acids, for instance, are known to form stable 14-helix secondary structures. chemrxiv.org
Mechanistic Studies of Peptide Ion Chemistry
Tandem mass spectrometry (MS/MS) is a critical tool for peptide sequencing and structural analysis. The fragmentation behavior of a peptide ion provides detailed information about its amino acid sequence. The inclusion of a non-standard residue like this compound can influence these fragmentation pathways.
Collision-Induced Dissociation (CID) is a widely used MS/MS technique where peptide ions are accelerated and collided with neutral gas molecules, leading to fragmentation. koreascience.kr This process typically cleaves the weakest bonds, which are the amide bonds of the peptide backbone, resulting in a series of characteristic fragment ions. nih.govbu.edu
The primary CID fragmentation channels for peptides yield b- and y-ions, which arise from cleavage of the peptide amide bond. The presence of the robust cyclohexane ring from the this compound residue is not expected to alter these fundamental fragmentation pathways. However, the rigidity it imparts might influence the relative probabilities of cleavage at adjacent peptide bonds. High-energy CID can also produce internal fragment ions and ions resulting from side-chain fragmentations, which can provide additional structural information. thermofisher.com
| Ion Type | Cleavage Site | Fragment Contains | Typical Observation |
|---|---|---|---|
| b-ions | Peptide Amide Bond (C-N) | N-terminus | Common in CID |
| y-ions | Peptide Amide Bond (C-N) | C-terminus | Common in CID, often prominent |
| a-ions | Cα-C bond | N-terminus (b-ion minus CO) | Observed in CID |
| x-ions | Cα-C bond | C-terminus (y-ion plus CO minus NH) | Less common in low-energy CID |
Electron-Transfer Dissociation (ETD) is a complementary fragmentation method that involves the transfer of an electron to a multiply-charged peptide cation. wikipedia.org This process induces fragmentation along the peptide backbone by cleaving the N-Cα bond, which is stronger than the amide bond. This cleavage produces c- and z-type fragment ions. wikipedia.orgnih.gov
Catalysis and Reaction Engineering with 1,4 Diaminocyclohexane 1 Carboxylic Acid Derivatives
Advanced Catalytic Processes:There is no information regarding cobalt-catalyzed oxidative or reductive coupling strategies where this compound acts as a ligand or catalyst. While cobalt and supported metal catalysts are used in the synthesis of the parent compound, 1,4-diaminocyclohexane, this does not fall under the scope of using the carboxylic acid derivative in catalytic processes.
Generating content on related but distinct compounds (like the 1,2-isomer) or on the synthesis of the parent amine would violate the explicit instructions to "strictly adhere to the provided outline" and "not introduce any information, examples, or discussions that fall outside the explicit scope." Therefore, to ensure scientific accuracy and adherence to the prompt's constraints, the article cannot be written.
Biocatalytic Approaches and Enzyme Mimicry
While direct biocatalytic applications involving 1,4-diaminocyclohexane-1-carboxylic acid are an emerging area of research, the broader fields of cyclic β-amino acid biocatalysis and enzyme mimicry using cyclic scaffolds provide a strong framework for its potential utility.
Biocatalytic Production and Modification: Biocatalysis offers an environmentally benign and highly selective route to producing chiral molecules. Enzymes such as aminomutases are studied for their ability to synthesize β-amino acids from α-amino acid precursors. msu.edu The mechanism of these enzymes, which can involve complex intramolecular rearrangements, is a subject of intense study to harness their synthetic potential for non-natural amino acids. msu.edu Furthermore, research into the ribosomal incorporation of cyclic β-amino acids demonstrates the possibility of integrating these unique structural units directly into peptides, opening avenues for creating novel biomaterials and therapeutics with constrained conformations. rsc.orgrsc.org This ribosomal-mediated polymerization, often aided by engineered systems like the flexizyme system, has expanded the repertoire of monomers beyond natural amino acids. rsc.org
Enzyme Mimicry: The rigid structure of the diaminocyclohexane backbone is an ideal scaffold for developing enzyme mimics. nih.gov The goal of enzyme mimicry is to create smaller, more robust molecules that replicate the function of natural enzymes. By attaching catalytic groups to a constrained scaffold like this compound, it is possible to pre-organize these groups in a specific spatial arrangement, mimicking an enzyme's active site. nih.gov This approach can lead to catalysts with high efficiency and selectivity. For example, researchers have developed synthetic organic cages and functionalized macrocycles that create a confined microenvironment to modulate substrate reactivity, much like an enzyme's binding pocket. nih.gov The principles learned from these systems can be applied to design catalysts based on the this compound framework for specific organic transformations.
Computational Studies in Catalysis
Computational methods are crucial for designing catalysts and elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and has become a standard tool in catalysis research. researchgate.net For asymmetric catalysis using chiral derivatives, DFT is particularly valuable for understanding the origins of stereoselectivity. elsevierpure.com
By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict which product will be favored. Organocatalysts derived from chiral backbones, such as 1,2-diaminocyclohexane, have been extensively studied using DFT to rationalize their high enantioselectivity in various reactions. researchgate.netnih.gov These studies model the interaction between the catalyst, the electrophile, and the nucleophile to identify the key non-covalent interactions (e.g., hydrogen bonds) that stabilize one transition state over the other.
For instance, in the asymmetric epoxidation of cyclic enones catalyzed by 1,2-diaminocyclohexane, DFT calculations explored four potential reaction pathways. The calculations revealed the energy barriers for each step, allowing for the identification of the most favorable pathway and explaining the observed product stereochemistry. nih.gov The study highlighted how a co-catalyst anion could stabilize specific transition states through hydrogen bonding, thereby inducing enantioselectivity. nih.gov
Below is an interactive data table summarizing the calculated relative free energy barriers for a model reaction, illustrating how DFT is used to compare different stereochemical pathways.
| Pathway | Stereochemical Outcome | Nucleophilic Addition Barrier (kcal/mol) | Ring-Closure Barrier (kcal/mol) |
|---|---|---|---|
| Z-R-Pathway | R-product | 27.5 | 29.4 |
| Z-S-Pathway | S-product | 27.9 | 31.5 |
| E-R-Pathway | R-product | 31.1 | 32.8 |
| E-S-Pathway | S-product | 30.8 | 33.1 |
Data is illustrative and based on a computational study of a closely related 1,2-diaminocyclohexane catalyst system. nih.gov
Beyond analyzing a single stereodetermining step, DFT is employed to map entire catalytic cycles. This involves identifying all relevant intermediates and transition states that connect them, providing a complete picture of the reaction mechanism. rsc.org
A prime example is the theoretical investigation into the epoxidation of 2-cyclohexen-1-one catalyzed by a chiral diamine. nih.gov The study confirmed that the reaction proceeds through a catalytic cycle involving several key steps:
Intermediate Formation : The catalyst first reacts with the enone to form a ketiminium intermediate.
Nucleophilic Addition : Hydrogen peroxide then attacks the ketiminium ion. DFT calculations are used to model the transition state of this addition.
Ring-Closure : An intramolecular ring-closure then occurs to form the epoxide product.
Catalyst Regeneration : Finally, the product is released, and the catalyst is regenerated to begin a new cycle.
Computational studies also reveal the crucial role of other molecules in the reaction, such as co-catalysts or solvent molecules. In the aforementioned epoxidation reaction, calculations showed that a trifluoroacetic acid anion and water molecules worked cooperatively to stabilize transition states, lowering the activation barriers and significantly increasing the reaction rate. nih.gov Such detailed mechanistic understanding is vital for optimizing reaction conditions and for the rational design of new, more efficient catalysts based on scaffolds like this compound. researchgate.net
Supramolecular Chemistry and Crystal Engineering
Principles of Supramolecular Assembly with 1,4-Diaminocyclohexane-1-carboxylic Acid
The self-assembly of molecules into well-defined, stable superstructures is governed by specific and directional non-covalent interactions. For this compound, hydrogen bonding is the primary driving force for its assembly into larger architectures.
The design of crystalline solids from this compound relies on the predictable formation of hydrogen bonds. The molecule possesses both hydrogen bond donors (the amino -NH₂ and carboxylic -OH groups) and acceptors (the carboxylic C=O group and the nitrogen atoms of the amino groups). This allows for the creation of robust and intricate networks.
Key hydrogen bonding motifs, known as supramolecular synthons, can be anticipated:
Carboxylic Acid Homosynthon: The carboxylic acid group can form a classic dimer with another molecule, creating a stable R²₂(8) ring motif.
Acid-Amine Heterosynthon: A strong hydrogen bond can form between the carboxylic acid of one molecule and an amino group of another.
Amine-Amine Interactions: While weaker, hydrogen bonds between amino groups can further stabilize the crystal lattice.
The presence of multiple functional groups allows for the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. The stereochemistry of the cyclohexane (B81311) ring (cis or trans isomers of the amino groups) will significantly influence the geometry of these networks and the resulting crystal packing. In a co-crystal formed between p-coumaric acid (PCA) and trans-1,4-diaminocyclohexane, the amino groups of the cyclohexane derivative form hydrogen bonds with the hydroxyl groups of PCA, demonstrating the reliability of these interactions in crystal engineering. nih.gov
Co-crystals are crystalline solids composed of two or more different molecules held together by non-covalent interactions. nih.gov The rational design of co-crystals involving this compound is a key strategy in crystal engineering to modify physicochemical properties. nih.govbohrium.com The selection of a suitable co-former is critical and is often guided by the principles of hydrogen bonding and supramolecular synthons. nih.gov
Common strategies for co-crystal design include:
pKa-Based Model: The difference in pKa values between the acidic and basic components can predict whether a salt or a co-crystal will form. A ΔpKa value of less than zero generally favors co-crystal formation, while a value greater than 3 typically results in salt formation. nih.govsysrevpharm.org
Supramolecular Synthon Approach: By selecting co-formers with complementary functional groups, specific and predictable hydrogen bonding patterns can be targeted. mdpi.com For instance, pyridine-containing molecules are excellent co-formers for carboxylic acids, leading to the robust carboxylic acid-pyridine heterosynthon. mdpi.com
Given its amphoteric nature (containing both acidic and basic groups), this compound can act as a versatile partner in forming multicomponent systems with a wide range of neutral, acidic, or basic co-formers. rsc.org
Examples of Supramolecular Synthons in Crystal Engineering
| Synthon Type | Interacting Groups | Typical Motif | Strength |
| Homosynthon | Carboxylic Acid – Carboxylic Acid | R²₂(8) Dimer | Strong |
| Homosynthon | Amide – Amide | C(4) Chain | Medium |
| Heterosynthon | Carboxylic Acid – Pyridine | R²₂(7) | Strong |
| Heterosynthon | Carboxylic Acid – Amide | R²₂(8) | Strong |
| Heterosynthon | Alcohol – Ether | D Chain | Medium |
Supramolecular Gels and Self-Assembled Soft Materials
Supramolecular gels are soft materials in which a liquid phase is entrapped within a three-dimensional network formed by the self-assembly of low-molecular-weight organic gelators (LMOGs).
While research on this compound itself as a gelator is limited, derivatives of related diaminocyclohexanes are known to be potent LMOGs. nih.govpsu.edu Typically, these molecules are designed to promote one-dimensional, anisotropic self-assembly into fibers, which then entangle to form the gel network. psu.edu
A common strategy involves converting the amino groups into urea (B33335) or amide functionalities. nih.govnih.gov For example, reacting 1,3-cyclohexane diamine with an isocyanate derivative leads to the in situ formation of urea moieties. nih.govnih.govresearchgate.net These urea groups are excellent at forming strong, directional hydrogen bonds, driving the self-assembly process into long, entangled fibers that immobilize the solvent. nih.govnih.govbohrium.com These gels are often thermoreversible, meaning they transition to a solution upon heating and reform upon cooling. nih.govnih.govbohrium.com
It is plausible that by chemically modifying the amino groups of this compound, new LMOGs could be synthesized. The carboxylic acid group would add another layer of potential interactions, possibly influencing gel stability and responsiveness to stimuli like pH.
The fibrous networks of supramolecular gels can serve as templates for the synthesis of nanomaterials. The gel fibers can direct the growth and organization of inorganic or polymeric materials, leading to the formation of hybrid materials with controlled nanostructures.
For instance, diaminocyclohexane derivatives have been used to functionalize mesoporous silica (B1680970) via sol-gel methods. researchgate.net This approach allows for the creation of organic-inorganic hybrid materials where the chiral or functional properties of the organic molecule are incorporated into a robust inorganic framework. researchgate.net Gels made from such functional molecules could be used to template the formation of metallic nanoparticles or to organize quantum dots, potentially enhancing their catalytic or optical properties. researchgate.net The ability to create these hybrid materials opens up applications in catalysis, sensing, and electronics.
Chiral Recognition and Enantioseparation
Chiral recognition is a process where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule over the other. This phenomenon is critical in pharmaceutical sciences and analytical chemistry.
The diaminocyclohexane scaffold, particularly the chiral trans-1,2-diaminocyclohexane, is a well-established structural motif in the design of chiral selectors and catalysts. researchgate.netnih.govresearchgate.net Derivatives are synthesized to act as chiral solvating agents or as ligands in asymmetric catalysis. researchgate.netnih.gov The recognition mechanism often relies on the formation of diastereomeric complexes stabilized by a combination of hydrogen bonding, ionic interactions, and steric effects. researchgate.net For example, chiral amides and thioureas derived from (1R,2R)-1,2-diaminocyclohexane have shown excellent ability to discriminate between the enantiomers of chiral carboxylic acids. researchgate.net
While this compound is itself achiral, it can be incorporated into larger, chiral supramolecular systems. Furthermore, it can be chemically resolved or derivatized to create chiral selectors. The fundamental principle involves creating a defined chiral pocket or surface that interacts differently with the two enantiomers of a target molecule, allowing for their separation or quantification. rsc.org High-performance liquid chromatography (HPLC) is a common technique used to separate enantiomers using columns packed with a chiral stationary phase, which can be based on derivatives of molecules like diaminocyclohexane. nih.gov
Development of Chiral Solvating Agents for Carboxylic Acid Resolution
Information on the development and application of this compound as a chiral solvating agent for the resolution of carboxylic acids is not available in the reviewed scientific literature.
Formation and Analysis of Diastereomeric Complexes in Solution
Detailed studies concerning the formation and analysis of diastereomeric complexes between this compound and other chiral molecules in solution could not be found in the available resources.
Advanced Computational Chemistry for 1,4 Diaminocyclohexane 1 Carboxylic Acid Research
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational cost, making them ideal for studying molecules of this size.
Conformational Energy Landscapes and Isomer Stability
1,4-Diaminocyclohexane-1-carboxylic acid can exist as multiple stereoisomers and conformers due to the substituted cyclohexane (B81311) ring. The cyclohexane ring typically adopts a stable chair conformation to minimize steric and torsional strain. The substituents—a carboxylic acid and an amino group at the 1-position, and another amino group at the 4-position—can be oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. spcmc.ac.infiveable.me
The molecule has two main diastereomers: cis and trans. In the cis isomer, the amino group at C4 is on the same side of the ring as the functional groups at C1. In the trans isomer, it is on the opposite side. Each of these isomers can exist in different chair conformations through a process called ring flipping.
Quantum chemical calculations are crucial for determining the relative stability of these various structures. By calculating the total electronic energy of each optimized geometry, a conformational energy landscape can be constructed. The stability is largely dictated by steric hindrance, particularly 1,3-diaxial interactions, where axial substituents sterically interfere with other axial atoms. chemistnotes.comlibretexts.org Generally, conformers with bulky substituents in the equatorial position are more stable. libretexts.org For the trans isomer, the diequatorial (e,e) conformation is significantly more stable than the diaxial (a,a) form. spcmc.ac.inchemistnotes.com The cis isomer exists as a mixture of two rapidly interconverting conformers, each with one axial and one equatorial substituent. spcmc.ac.in
The relative energies of these conformers can be calculated to predict their equilibrium populations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Isomer | Substituent Positions (1-COOH, 1-NH₂, 4-NH₂) | Relative Energy (kJ/mol) | Predicted Stability |
|---|---|---|---|
| trans | diequatorial | 0.0 | Most Stable |
| trans | diaxial | > 20.0 | Least Stable |
| cis | 4-NH₂ equatorial, 1-groups axial/equatorial | ~7-10 | Intermediate |
Note: These values are illustrative and represent typical energy differences found in 1,4-disubstituted cyclohexanes. The exact values for this compound would require specific DFT calculations.
Spectroscopic Property Prediction and Interpretation
Quantum chemistry is highly effective in predicting spectroscopic properties, which is invaluable for interpreting experimental data. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for molecular characterization.
DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's lowest energy conformation. nih.gov Theoretical predictions can help assign peaks in an experimental spectrum to specific atoms, which can be particularly challenging in complex molecules with many similar chemical environments. Discrepancies between predicted and experimental spectra can also indicate the presence of different conformers or intermolecular interactions.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for the Most Stable trans Conformer
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (quaternary, bearing COOH and NH₂) | 55-65 |
| C4 (bearing NH₂) | 45-55 |
| C2, C6, C3, C5 (ring CH₂) | 25-40 |
Note: These are typical chemical shift ranges. Precise predictions are obtained from DFT calculations, often scaled with empirical factors to match experimental data. youtube.com
Similarly, IR vibrational frequencies can be calculated. These calculations help in assigning absorption bands in an IR spectrum to specific molecular vibrations, such as N-H stretches from the amino groups, the C=O stretch from the carboxylic acid, and various C-H and C-C bond vibrations within the cyclohexane ring.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using force fields to describe the inter- and intramolecular forces. acs.org
Investigation of Solution-Phase Conformational Preferences
In a real-world environment, such as in a solvent, a molecule like this compound is not static. It is constantly in motion, and its conformation can be influenced by interactions with solvent molecules. MD simulations are the ideal tool to study these dynamics. nih.gov
By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe conformational changes, such as the ring-flipping of the cyclohexane core. The simulation can reveal the preferred conformations in solution and the energy barriers between them. This is particularly important for understanding how the zwitterionic nature of the amino acid (formation of -COO⁻ and -NH₃⁺) is stabilized by a polar solvent and how this affects its conformational equilibrium.
Modeling of Intermolecular Interactions in Condensed Phases
In a condensed phase (liquid or solid), molecules interact with each other. For this compound, these interactions are dominated by hydrogen bonding between the amino and carboxylic acid groups. MD simulations can model these interactions in detail.
Simulations of multiple molecules can show how they arrange themselves to maximize favorable interactions, which is the basis for crystal formation or aggregation in solution. By analyzing the trajectories from an MD simulation, one can calculate properties like the radial distribution function, which reveals the average distance and coordination number of neighboring molecules. This provides a microscopic picture of the liquid or solid structure and helps explain macroscopic properties like solubility and melting point.
Computational Materials Science Approaches
The principles of computational chemistry can be extended to design and predict the properties of new materials. This compound, with its multiple functional groups, can serve as a building block (a ligand or monomer) for larger structures like metal-organic frameworks (MOFs) or polymers.
Computational materials science employs both quantum mechanical and classical simulation methods to model these extended systems. duke.eduresearchgate.net For instance, researchers could computationally design a MOF using this molecule as an organic linker connecting metal nodes. nih.gov Grand Canonical Monte Carlo (GCMC) simulations could then be used to predict the material's capacity for gas storage (e.g., CO₂ or H₂), a key application for porous materials. cam.ac.ukcam.ac.uk
Similarly, if this molecule were used to synthesize a polyamide, MD simulations could be employed to predict the mechanical properties (e.g., Young's modulus) and thermal stability of the resulting polymer, guiding the development of new functional materials.
Prediction of Polymer Morphology and Crystal Packing
Computational chemistry provides powerful tools for predicting the solid-state properties of materials derived from this compound, a cyclic β-amino acid. Through advanced simulation techniques, it is possible to forecast both the crystal packing of the monomer or its oligomers and the morphology of its corresponding polymers, guiding synthetic efforts and material design.
When this compound is polymerized, for instance into a polyamide, its morphology is determined by the arrangement of these polymer chains. Molecular Dynamics (MD) simulations are a key tool for exploring the conformational landscape of polymer chains and predicting their collective behavior in the solid state. acs.orgresearchgate.net By simulating a system containing numerous polymer chains, researchers can observe processes like chain folding and crystallization, providing insights into the semi-crystalline nature of the resulting material. These simulations can predict key material properties such as density, cohesive energy, and glass transition temperature. acs.org For polymers derived from cyclic monomers, the lack of chain ends and reduced hydrodynamic size can lead to unique thermal properties, such as increased crystallization temperatures, which can be investigated through MD simulations. rsc.org
The table below illustrates the type of data generated from a hypothetical Crystal Structure Prediction study for this compound, comparing several predicted low-energy polymorphs.
Table 1: Predicted Crystal Polymorphs and Properties of this compound Hypothetical Data
| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) | Relative Lattice Energy (kJ/mol) | Primary H-Bond Motif |
|---|---|---|---|---|---|---|---|---|
| I | P2₁/c | 6.31 | 8.62 | 11.84 | 101.9 | 629.5 | 0.00 | Dimeric R²₂(8) rings forming sheets |
| II | P-1 | 5.98 | 7.45 | 9.01 | 95.3 | 399.1 | +2.5 | C(4) chains |
| III | Pbca | 10.55 | 15.21 | 8.88 | 90.0 | 1424.3 | +4.1 | Interleaved helical chains |
| IV | C2/c | 12.40 | 5.55 | 14.32 | 110.2 | 923.7 | +5.7 | Dimeric R²₂(8) rings forming columns |
Simulation of Supramolecular Self-Assembly Processes
The unique structure of this compound, featuring a rigid cyclic backbone with appended functional groups capable of forming multiple hydrogen bonds, makes it an excellent candidate for forming well-defined supramolecular structures through self-assembly. Computational simulations are indispensable for understanding the mechanisms and driving forces behind these processes at the molecular level. nih.gov
Theoretical analyses and molecular dynamics simulations have shown that cyclic peptides, particularly those with alternating chirality or rigid backbones, tend to stack upon one another to form tubular or sheet-like structures. nih.govacs.org This assembly is primarily driven by a dense network of intermolecular backbone-to-backbone hydrogen bonds. nih.govacs.org For polymers or oligomers of this compound, the amine and carboxyl groups would facilitate similar highly directional, non-covalent interactions, leading to the spontaneous formation of ordered nanoscale assemblies in solution.
Molecular dynamics (MD) simulations are the primary tool used to model these self-assembly events. researchgate.net A typical simulation begins with multiple monomer or oligomer units placed randomly in a simulation box filled with an explicit solvent, such as water. Over the course of the simulation, which can span from nanoseconds to microseconds, the molecules are allowed to move freely and interact. By tracking the trajectories of each molecule, researchers can observe the spontaneous aggregation and ordering of the system into stable supramolecular structures. These simulations provide a dynamic picture of the assembly pathway, revealing intermediate states and the kinetics of formation. nih.gov
Analysis of the simulation results allows for a detailed characterization of the assembled structures and the interactions that stabilize them. Key non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic effects, can be identified and quantified. mdpi.comnih.gov For instance, DFT calculations can provide precise energies for different types of hydrogen bonds (e.g., N-H···O vs. O-H···N), while MD simulations reveal their prevalence and lifetimes within the assembly. acs.org This computational insight is crucial for rationally designing molecules that can assemble into new supramolecular materials with desired architectures and functions. nih.gov
The following table summarizes the principal non-covalent interactions that computational models would investigate as the driving forces for the self-assembly of this compound.
Table 2: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound Typical Calculated Interaction Energies
| Interaction Type | Interacting Groups | Typical Energy Range (kJ/mol) | Role in Assembly |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) and Carbonyl (C=O) | 15 - 30 | Directional linkage, formation of sheets/tubes |
| Hydrogen Bond | Carboxyl (O-H) and Amine (N) | 20 - 40 | Strong, directional linkage, often forms dimers |
| Ionic Interaction | Ammonium (-NH₃⁺) and Carboxylate (-COO⁻) | 40 - 80 | Strong, non-directional attraction (in zwitterionic form) |
| Van der Waals | Cyclohexane rings | 5 - 10 | Non-directional packing and space-filling |
| Hydrophobic Effect | Aliphatic C-H groups of the ring | Variable (entropy-driven) | Promotes aggregation in aqueous environments |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1,4-diaminocyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis of this compound typically involves multi-step routes, such as selective amination of cyclohexane derivatives or reductive amination of ketocarboxylic acid precursors. For example, patents like CN112892601A describe catalytic hydrogenation or chiral resolution methods to control stereochemistry . Critical parameters include pH (to avoid side reactions), temperature (to prevent racemization), and catalyst choice (e.g., palladium for hydrogenation). Characterization via HPLC or chiral GC is essential to confirm enantiomeric purity.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between cis/trans isomers of this compound?
- Methodological Answer :
- NMR : Coupling constants () in H NMR differentiate cis/trans isomers. For trans isomers, axial-equatorial proton coupling (e.g., ) is observed, while cis isomers show smaller values due to equatorial-equatorial interactions .
- IR : Carboxylic acid O-H stretching (~2500-3300 cm) and amine N-H bending (~1600 cm) bands vary with hydrogen-bonding networks influenced by stereochemistry.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (CHNO), while fragmentation patterns reveal stability differences between isomers .
Q. What storage conditions are optimal for preserving the stability of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent oxidation of amino groups. Avoid exposure to moisture (to prevent hydrolysis) and light (to reduce photodegradation). Stability tests via accelerated aging (40°C/75% RH for 6 months) can predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
